

# Physicochemical Properties of 2-(1-Phenylethyl)morpholine Enantiomers: A Technical Guide

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## Compound of Interest

Compound Name: **2-(1-Phenylethyl)morpholine**

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key physicochemical properties of the enantiomers of **2-(1-Phenylethyl)morpholine**. Due to a lack of readily available experimental data for the individual (R) and (S) enantiomers in publicly accessible literature, this document focuses on outlining the established experimental protocols for determining these critical parameters. This guide is intended to be a valuable resource for researchers who need to characterize these or similar chiral molecules in a laboratory setting.

## Introduction to 2-(1-Phenylethyl)morpholine and the Importance of Chirality

**2-(1-Phenylethyl)morpholine** is a chiral molecule belonging to the substituted morpholine class of compounds. The presence of a stereocenter at the first carbon of the phenylethyl group gives rise to two enantiomers: (R)-**2-(1-Phenylethyl)morpholine** and (S)-**2-(1-Phenylethyl)morpholine**. In the context of drug development and pharmacology, the stereochemistry of a molecule is of paramount importance as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the characterization of the individual enantiomers is a critical step in the research and development process.

## General Physicochemical Data

While specific experimental data for the enantiomers of **2-(1-Phenylethyl)morpholine** are not available, the following table provides general information and computed data for the closely related structural isomer, 4-(2-phenylethyl)morpholine, for reference purposes. It is crucial to note that these values are for a different regioisomer and should not be considered as experimental values for **2-(1-Phenylethyl)morpholine**.

Property	Value (for 4-(2-phenylethyl)morpholine)	Data Source
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO	PubChem[1]
Molecular Weight	191.27 g/mol	PubChem[1]
XLogP3 (Computed)	1.8	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	3	PubChem[1]

## Experimental Protocols for Physicochemical Characterization

This section details the standard experimental methodologies for determining the key physicochemical properties of chiral molecules like the enantiomers of **2-(1-Phenylethyl)morpholine**.

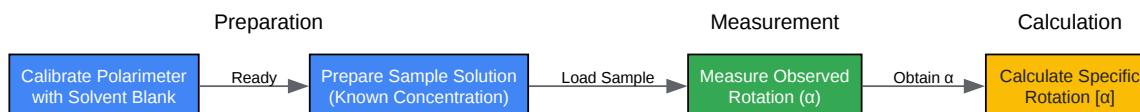
### Optical Rotation

Optical rotation is a fundamental property of chiral substances and is essential for distinguishing between enantiomers. The specific rotation is a characteristic constant for a given enantiomer under defined conditions.

#### Methodology: Polarimetry

The optical rotation is measured using a polarimeter. The general procedure is as follows:

- Instrument Calibration: The polarimeter is turned on and allowed to stabilize. A blank measurement is performed using the solvent in which the sample will be dissolved.
- Sample Preparation: A solution of the enantiomerically pure sample is prepared at a known concentration (c) in a suitable solvent.
- Measurement: The sample solution is placed in a polarimeter cell of a known path length (l). The observed rotation ( $\alpha$ ) is then measured.
- Calculation of Specific Rotation: The specific rotation  $[\alpha]$  is calculated using the formula:  $[\alpha] = \alpha / (c * l)$  The temperature (T) and the wavelength ( $\lambda$ ) of the light source (commonly the sodium D-line) are recorded and reported with the specific rotation value.



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Workflow for determining optical rotation.

## Acid Dissociation Constant (pKa)

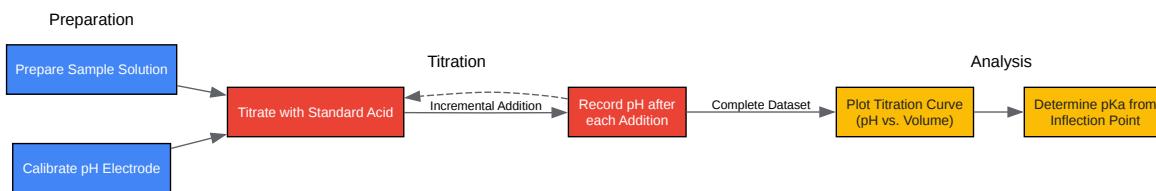
The pKa is a measure of the acidity of a compound. For an amine like **2-(1-Phenylethyl)morpholine**, the pKa of its conjugate acid is a critical parameter that influences its ionization state at different pH values, which in turn affects its solubility, absorption, and biological activity.

Methodology: Potentiometric Titration

Potentiometric titration is a common and accurate method for determining the pKa of amines.

- Sample Preparation: A precise amount of the sample is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

- **Titration Setup:** The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments. The pH of the solution is recorded after each addition.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the amine is protonated.



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Workflow for pKa determination by potentiometric titration.

## Partition Coefficient (logP)

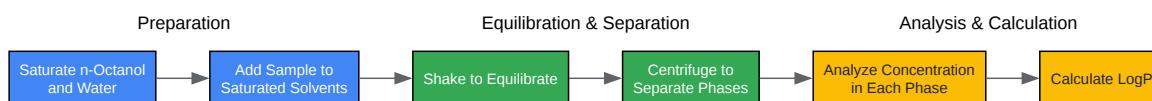
The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. LogP is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

### Methodology: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP.

- **Solvent Saturation:** n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

- Sample Addition: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
- Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.
- Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
- Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.



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Workflow for logP determination by the shake-flask method.

## Water Solubility

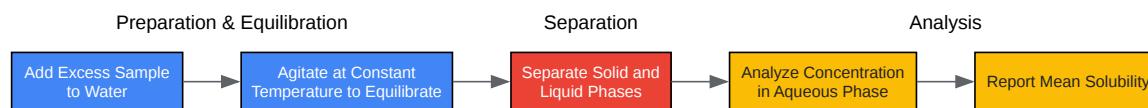
Water solubility is a crucial physicochemical property that affects a drug's dissolution, absorption, and bioavailability.

Methodology: Flask Method (OECD Guideline 105)

The flask method is suitable for substances with a solubility of  $10^{-2}$  g/L or higher.[\[2\]](#)

- Sample Addition: An excess amount of the solid compound is added to a flask containing a known volume of water.

- Equilibration: The flask is agitated at a constant temperature until equilibrium is reached. The time to reach equilibrium should be determined in a preliminary test.
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Concentration Analysis: The concentration of the compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
- Solubility Determination: The water solubility is reported as the mean of at least three independent determinations.



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Workflow for water solubility determination by the flask method.

## Potential Signaling Pathways and Biological Activity

While specific biological data for **2-(1-Phenylethyl)morpholine** is scarce, the morpholine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. Derivatives of morpholine have been reported to act as, for example, serotonin and norepinephrine reuptake inhibitors. The specific biological activity and signaling pathways of the enantiomers of **2-(1-Phenylethyl)morpholine** would need to be determined through dedicated pharmacological studies.

## Conclusion

The physicochemical properties of the individual enantiomers of **2-(1-Phenylethyl)morpholine** are critical for their development as potential therapeutic agents. This technical guide provides a framework of established experimental protocols for the determination of key parameters including optical rotation, pKa, logP, and water solubility. The application of these

methodologies will enable researchers to generate the necessary data to understand the behavior of these chiral molecules and to advance their investigation in the fields of medicinal chemistry and drug development.

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- To cite this document: BenchChem. [Physicochemical Properties of 2-(1-Phenylethyl)morpholine Enantiomers: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15324653#physicochemical-properties-of-2-1-phenylethyl-morpholine-enantiomers]

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